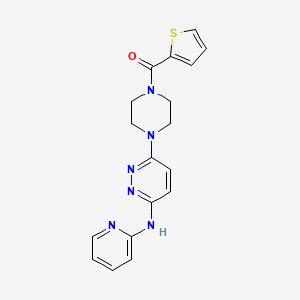

(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Description

(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a complex organic compound that features a combination of pyridazine, piperazine, and thiophene moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name |

[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6OS/c25-18(14-4-3-13-26-14)24-11-9-23(10-12-24)17-7-6-16(21-22-17)20-15-5-1-2-8-19-15/h1-8,13H,9-12H2,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXKOJJLAGZRYHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. A common approach might include:

Formation of the pyridazinyl intermediate: This could involve the reaction of a pyridine derivative with hydrazine to form the pyridazine ring.

Attachment of the piperazine ring: The pyridazinyl intermediate can then be reacted with piperazine under suitable conditions, such as in the presence of a base and a solvent like ethanol.

Incorporation of the thiophene moiety: The final step might involve the reaction of the piperazinyl intermediate with a thiophene derivative, possibly using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions could target the pyridazine or pyridine rings, potentially leading to dihydropyridazine or dihydropyridine derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyridazine, pyridine, or thiophene rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.

Major Products

The major products would depend on the specific reactions and conditions used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, this compound might be investigated for its potential as a pharmaceutical agent, particularly for its interactions with biological targets such as enzymes or receptors.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential in treating diseases such as cancer, infections, or neurological disorders.

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone: Similar structure but with a furan ring instead of a thiophene ring.

(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)(benzofuran-2-yl)methanone: Similar structure but with a benzofuran ring.

Uniqueness

The uniqueness of (4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Biological Activity

The compound (4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone , also known as Phenyl(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone , is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and applications in therapeutic contexts.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 428.4 g/mol. Its structure includes a piperazine ring, a pyridazine moiety, and a thiophene group, which contribute to its unique biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 428.4 g/mol |

| CAS Number | 1021115-06-9 |

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, particularly as an inhibitor of several enzymes and receptors. Its structural features enable it to interact effectively with biological targets, making it a candidate for therapeutic applications in oncology and neurodegenerative diseases.

- Enzyme Inhibition : Compounds similar to this one have shown potential as inhibitors of tyrosine kinases, which are critical in cancer pathways. For instance, studies have highlighted the role of pyridazinone derivatives in inhibiting monoamine oxidase (MAO), with specific compounds demonstrating IC50 values as low as 0.013 µM for MAO-B inhibition .

- Anticancer Activity : The compound's ability to inhibit kinases involved in tumor growth positions it as a promising agent in cancer therapy. Similar structures have been documented to target BRAF(V600E) and EGFR pathways, leading to significant reductions in cell viability in various cancer cell lines .

- Neuroprotective Effects : The potential neuroprotective effects of this compound are underscored by its selective inhibition of MAO-B, which is relevant for treating neurodegenerative disorders such as Alzheimer's disease .

The mechanism by which this compound exerts its biological effects involves:

- Binding Affinity : The presence of the pyridin-2-ylamino group enhances hydrogen bonding capabilities, facilitating stronger interactions with target proteins.

- Reversible Inhibition : Studies suggest that certain derivatives act as reversible inhibitors of MAO-B, indicating a competitive mechanism that could be exploited for therapeutic purposes .

Study on Monoamine Oxidase Inhibition

A study evaluated several pyridazinone derivatives for their MAO-A and MAO-B inhibitory activities. The most potent inhibitors demonstrated high selectivity for MAO-B over MAO-A, suggesting their potential utility in treating conditions like depression and neurodegeneration .

Anticancer Activity Assessment

In vitro studies assessed the cytotoxic effects of related compounds on various cancer cell lines. Results indicated that these compounds could significantly reduce cell viability at low concentrations, highlighting their potential as anticancer agents .

Q & A

Basic: How can reaction conditions be optimized for synthesizing this compound with high yield and purity?

Methodological Answer:

Key steps include:

- Coupling Reagents : Use HOBt (1-hydroxybenzotriazole) and TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-tetrafluoroborate) to activate carboxylic acids for amide bond formation. Reaction times of 19–22 hours at room temperature in anhydrous DMF under nitrogen atmosphere are critical for yields exceeding 80% .

- Catalytic Hydrogenation : For nitro-to-amine reductions, employ PtO₂ in methanol, followed by column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates .

- Purification : Recrystallization from ethanol or dichloromethane/hexane mixtures enhances purity. Monitor by TLC and HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: What strategies resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

- Assay Validation : Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. radiometric kinase assays). For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations or enzyme isoforms.

- Data Normalization : Use internal controls (e.g., staurosporine as a kinase inhibitor reference) and statistical tools (ANOVA with post-hoc Tukey tests) to account for inter-experimental variability .

- Structural Confirmation : Ensure compound integrity post-assay via LC-MS to rule out degradation artifacts .

Basic: Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ resolves piperazine proton splitting (δ 2.5–3.5 ppm) and thiophene aromatic signals (δ 7.0–7.5 ppm). 2D experiments (COSY, HSQC) confirm connectivity .

- X-ray Crystallography : Use SHELXL for refinement. For example, a thiophene ring’s dihedral angle relative to pyridazine can be determined (e.g., 15–25°), impacting π-π stacking in target binding .

- HRMS : Electrospray ionization (ESI+) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 422.56) with <2 ppm error .

Advanced: How can computational modeling predict binding modes to biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR). Key interactions:

- Pyridazine N-atoms form hydrogen bonds with catalytic lysine (K721).

- Thiophene’s sulfur engages in hydrophobic pockets .

- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .

- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with IC₅₀ .

Basic: What purification methods mitigate byproducts from multi-step syntheses?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (e.g., 0–5% methanol in DCM) to separate regioisomers. Monitor fractions by UV at 254 nm .

- Crystallization : Optimize solvent pairs (e.g., acetone/water) for polymorph control. Single crystals for X-ray analysis require slow evaporation .

- HPLC Prep : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) achieve >95% purity for biological testing .

Advanced: How are structure-activity relationship (SAR) studies designed for piperazine-thiophene hybrids?

Methodological Answer:

- Analog Synthesis : Modify substituents on pyridazine (e.g., CF₃ vs. OCH₃) and piperazine (e.g., 4-fluorophenyl vs. morpholine). Assess impact on logD (shake-flask method) and solubility (nephelometry) .

- Biological Profiling : Test analogs against panels of GPCRs or kinases. For example, replacing thiophene with furan reduces EGFR inhibition by 10-fold due to weaker π-stacking .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. ClogP <3 enhances microsomal stability .

Basic: How is stability under physiological conditions assessed?

Methodological Answer:

- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours. Analyze degradation by HPLC (e.g., 10% degradation at pH 7.4 indicates suitability for oral dosing) .

- Light Sensitivity : Expose to UV light (λ = 254 nm) for 48 hours. Thiophene derivatives often require amber vials to prevent photo-oxidation .

- Plasma Stability : Incubate with 50% human plasma; <20% degradation after 1 hour supports in vivo viability .

Advanced: What crystallographic strategies resolve polymorphism in piperazine-containing compounds?

Methodological Answer:

- SHELX Refinement : Use TWINABS for data scaling in cases of pseudo-merohedral twinning. Anisotropic displacement parameters (ADPs) refine disorder in piperazine rings .

- Polymorph Screening : Employ solvent-drop grinding with 20 solvents (e.g., ethanol, ethyl acetate) to identify stable forms. DSC/TGA confirms thermal stability .

- Hirshfeld Surface Analysis : CrystalExplorer maps intermolecular interactions (e.g., C-H⋯π contacts between thiophene and pyridazine) driving packing motifs .

Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

- Kinase Inhibition : Use ADP-Glo™ assay for IC₅₀ determination against kinases (e.g., CDK2, Aurora A). Include staurosporine as a positive control .

- Cytotoxicity : MTT assay on HEK293 or HepG2 cells (72-hour exposure, 10 µM–100 nM range). EC₅₀ <1 µM warrants further study .

- Membrane Permeability : Caco-2 monolayer assay (Papp >1 ×10⁻⁶ cm/s indicates good absorption) .

Advanced: How are in vivo pharmacokinetic studies designed for this compound?

Methodological Answer:

- Dosing Routes : Administer orally (10 mg/kg) and intravenously (2 mg/kg) in Sprague-Dawley rats. Collect plasma at 0.5, 1, 2, 4, 8, 24 hours .

- Bioanalysis : LC-MS/MS quantitation (LLOQ = 1 ng/mL). Calculate AUC₀–24 (target >1000 ng·h/mL) and t₁/₂ (target >4 hours) .

- Tissue Distribution : Sacrifice animals at 24 hours; homogenize liver/kidneys for LC-MS/MS. High liver accumulation may indicate CYP450 metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.